5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Properties
IUPAC Name |
5-(oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c28-21(26-10-8-23-9-11-26)18-14-25(13-17-7-4-12-30-17)15-19-20(18)24-27(22(19)29)16-5-2-1-3-6-16/h1-3,5-6,14-15,17,23H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJSILKAONZCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)N5CCNCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[4,3-c]pyridine core through cyclization reactions. This is followed by the introduction of the piperazine moiety via nucleophilic substitution reactions. The oxolane ring is then attached through a series of condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the piperazine moiety enhances its binding affinity and selectivity towards certain targets, making it a potent inhibitor in various biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Pharmacological and Functional Comparisons
Phosphodiesterase (PDE) Inhibition :
- The target compound’s piperazine carbonyl group resembles PDE5 inhibitors like 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-21-1), which binds to the catalytic site via hydrogen bonding .
- In contrast, 5-Isopropyl-2-phenyl-... (CAS 1040647-12-8) exhibits reduced PDE selectivity due to steric hindrance from its bulky substituents .
- Antimicrobial Activity: Pyrazolo-pyridinones with thioxo or sulfonyl groups (e.g., 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one) show broad-spectrum antibacterial activity, whereas the target compound’s oxolane group may limit this effect .
- CNS Modulation: Analogs like [6-(5-Chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate (Imovane) act as sedatives via GABA receptor interactions.
Physicochemical Properties
Biological Activity
The compound 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula: C19H22N4O2
- Molecular Weight: 342.41 g/mol
- IUPAC Name: this compound
Structural Features
The compound features a pyrazolo-pyridine core that is known for its diverse biological activities. The presence of the piperazine moiety is significant as it often enhances the pharmacological profile of compounds.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of various heterocyclic compounds, including those similar to our target compound. For instance, research indicates that heterocycles can inhibit critical signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt pathway .
Case Study: Inhibition of Tumor Growth
A study published in December 2023 explored a series of heterocyclic compounds and their effects on cancer cell lines. The results indicated that compounds with a pyrazolo-pyridine structure exhibited significant cytotoxicity against various cancer types by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
Research has shown that derivatives of piperazine exhibit strong antimicrobial properties. A related study demonstrated that piperazine-containing compounds effectively inhibited bacterial growth, suggesting that our compound may also possess similar activity due to its structural components .
Neuropharmacological Effects
The piperazine moiety is associated with various neuropharmacological effects. Compounds containing this structure are often investigated for their potential as anxiolytics or antidepressants. Preliminary in vitro studies suggest that derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of pathogenic bacteria | |
| Neuropharmacological | Modulates neurotransmitter systems |
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-(1-Aminoethyl)-2-hydroxybenzamide | Piperazine derivative | Antimicrobial |
| 2-(4-Methylthiazol-2-yl)phenylacetamide | Heterocyclic | Anticancer |
| 7-(Piperazine-1-carbonyl)quinolin-2-one | Heterocyclic | Neuropharmacological |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-[(oxolan-2-yl)methyl]-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a pyrazolo[4,3-c]pyridine core and introduce the oxolane methyl group via nucleophilic substitution under reflux in ethanol (60–80°C) to ensure regioselectivity .
- Step 2 : Incorporate the piperazine-1-carbonyl moiety using a coupling reagent (e.g., EDCI/HOBt) in dichloromethane at room temperature, as described for analogous piperazine derivatives .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (ethyl acetate/hexane, 1:4) to remove unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Identify the oxolane methyl protons (δ ~3.5–4.0 ppm) and the piperazine carbonyl carbon (δ ~165–170 ppm). Compare with spectra of structurally related pyrazolo-pyridines .
- IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (calculated for C22H25N5O3: [M+H]+ = 408.2028) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility : Test in DMSO (primary solvent), ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products. Prioritize storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify discrepancies caused by bioavailability .
- Metabolite Identification : Use LC-MS/MS to compare in vitro metabolites (hepatocyte incubations) with in vivo plasma samples .
- Dose Adjustment : Apply allometric scaling based on species-specific clearance rates to reconcile efficacy differences .
Q. How can computational modeling guide the optimization of this compound’s selectivity for target enzymes (e.g., phosphodiesterases)?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the piperazine carbonyl group and enzyme active sites (e.g., PDE4B). Validate with mutagenesis data .
- QSAR Analysis : Corporate substituent effects (e.g., oxolane vs. tetrahydropyran) on inhibitory potency using partial least squares (PLS) regression .
Q. What experimental design principles should be applied to minimize by-product formation during large-scale synthesis?
- Methodology :
- DoE Approach : Use a factorial design to optimize temperature, solvent (e.g., ethanol vs. acetonitrile), and catalyst loading. Prioritize parameters reducing dimerization (common in pyrazolo-pyridines) .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and thermal control, reducing side reactions observed in batch processes .
Q. How can structure-activity relationship (SAR) studies be structured to evaluate the impact of modifying the oxolane or piperazine moieties?
- Methodology :
- Analog Synthesis : Replace oxolane with cyclopentyl or tetrahydropyran groups and substitute piperazine with morpholine or homopiperazine. Assess changes in logP and target binding .
- Biological Assays : Test analogs against a panel of related targets (e.g., kinases, PDEs) to identify selectivity drivers. Use SPR or ITC for binding affinity quantification .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s inhibitory activity against PDE isoforms?
- Methodology :
- Assay Standardization : Re-evaluate activity using uniform conditions (e.g., 10 µM ATP, pH 7.4) and recombinant PDE isoforms to eliminate variability .
- Control Compounds : Include reference inhibitors (e.g., rolipram for PDE4) to benchmark results across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
